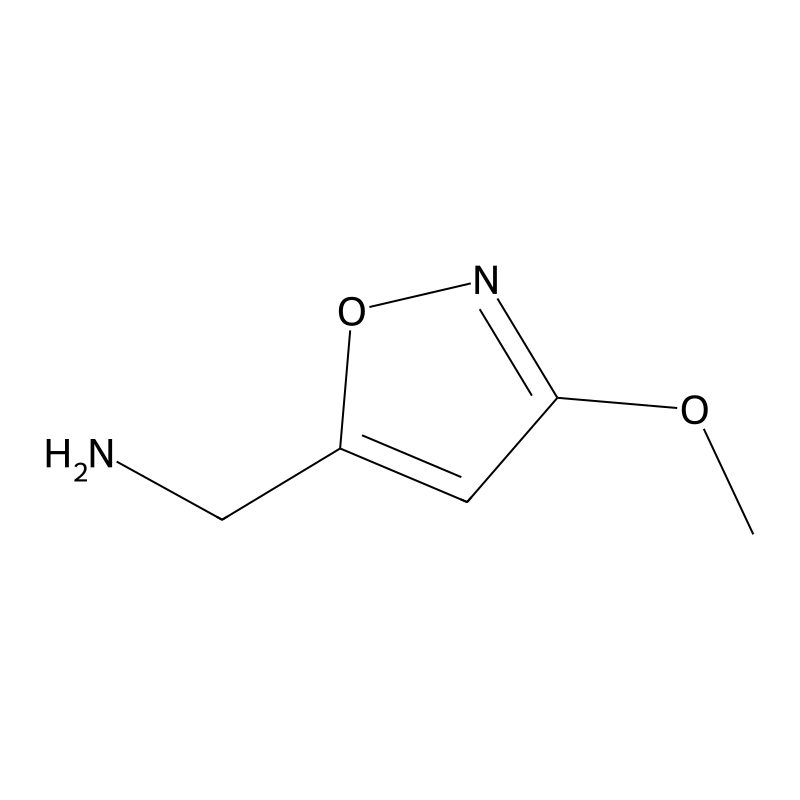

5-Aminomethyl-3-methoxyisoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Cancer Research

Specific Scientific Field: The specific scientific field is Cancer Research .

Comprehensive and Detailed Summary of the Application: 5-Aminomethyl-3-methoxyisoxazole has been used in the synthesis of novel isoxazole/pyrazole derivatives for anticancer evaluation . These derivatives have shown high cytotoxic potency against Panc-1 carcinoma cell lines .

Detailed Description of the Methods of Application or Experimental Procedures: The key intermediate 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . Schiff bases obtained via the reaction of this intermediate with different aldehydes were condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives . Furthermore, condensation of the Schiff bases with various secondary amines produced the corresponding 5-substituted pyrazole derivatives .

Thorough Summary of the Results or Outcomes Obtained: Most of the tested derivatives exhibited high cytotoxic potency against Panc-1 carcinoma cell lines, but moderate to weak activity was obtained against Caco-2 cell lines .

5-Aminomethyl-3-methoxyisoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Its chemical formula is CHNO, and it features an amino group at the 5-position and a methoxy group at the 3-position of the isoxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

- Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can convert it into different derivatives, such as 3-methoxyisoxazole-5-carboxylic acid, often using diborane as a reducing agent.

- Substitution: It can undergo substitution reactions with various reagents, leading to the formation of new compounds. Common reagents for these reactions include alkyl halides and acyl chlorides.

Major Products Formed- Oxidation: Formation of oxides and other oxidized derivatives.

- Reduction: Formation of reduced derivatives like 3-methoxyisoxazole-5-carboxylic acid.

- Substitution: Formation of various substituted isoxazole derivatives.

Research indicates that 5-Aminomethyl-3-methoxyisoxazole exhibits significant biological activity. It has been studied for its potential effects on neurotransmission and its role as a GABA (gamma-aminobutyric acid) agonist. This activity suggests that it may have applications in neuropharmacology, particularly in the development of treatments for neurological disorders .

The synthesis of 5-Aminomethyl-3-methoxyisoxazole can be achieved through several methods:

- Reflux Method: One common approach involves the reaction of 3-bromo-5-methylisoxazole with methanol and potassium hydroxide under reflux conditions, yielding 3-methoxy-5-aminomethyl-isoxazole.

- Diborane Reduction: Another method includes the reduction of amides derived from 3-methoxyisoxazole-5-carboxylic acid using diborane .

- Industrial Production: In industrial settings, large-scale synthesis typically employs optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to enhance efficiency.

5-Aminomethyl-3-methoxyisoxazole serves multiple purposes across various fields:

- Pharmaceuticals: It acts as a versatile building block for synthesizing various pharmaceuticals and biologically active compounds.

- Agrochemicals: The compound is utilized in developing agrochemicals that enhance crop yield or protect plants from pests.

- Research: In biological research, it is used to study structure-activity relationships of isoxazole derivatives and their interactions with biological targets .

Studies have shown that 5-Aminomethyl-3-methoxyisoxazole interacts with various biological targets, particularly in the central nervous system. Its role as a GABA agonist suggests potential therapeutic applications in managing anxiety disorders, epilepsy, and other neurological conditions. Furthermore, ongoing research aims to elucidate its interaction mechanisms at the molecular level, which could lead to novel drug development strategies .

Several compounds share structural similarities with 5-Aminomethyl-3-methoxyisoxazole. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Aminomethyl-3-hydroxyisoxazole | Hydroxyl group at the 3-position | GABA agonist |

| 3-Amino-5-methylisoxazole | Methyl group at the 5-position | Similar chemical properties |

| 5-Aminomethylisoxazole | Lacks methoxy group | Different reactivity |

Uniqueness

The uniqueness of 5-Aminomethyl-3-methoxyisoxazole lies in its methoxy group at the 3-position, which imparts distinct chemical properties compared to its analogues. This structural variation influences its reactivity and interactions with biological targets, making it particularly valuable for research and development in medicinal chemistry .